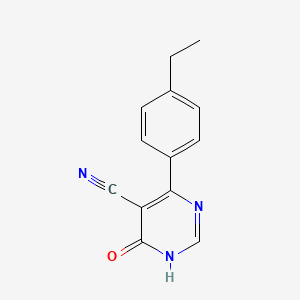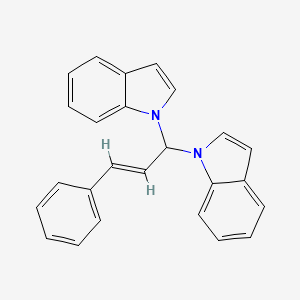
1,1'-(3-Phenylallylidene)bis(1H-indole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(3-Phenylallylidene)bis(1H-indole) is a complex organic compound with the molecular formula C25H20N2. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3-Phenylallylidene)bis(1H-indole) typically involves the condensation of indole derivatives with aldehydes or ketones. One common method is the reaction of indole with benzaldehyde under acidic conditions to form the desired product . The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 1,1’-(3-Phenylallylidene)bis(1H-indole) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(3-Phenylallylidene)bis(1H-indole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted indole compounds. These products often retain the core indole structure but with modifications that enhance their biological activity or chemical properties .
Applications De Recherche Scientifique
1,1’-(3-Phenylallylidene)bis(1H-indole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1,1’-(3-Phenylallylidene)bis(1H-indole) involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
1H-Indole-3-carbaldehyde: Another indole derivative with distinct chemical properties and applications.
3-Phenylindole: A simpler indole derivative with similar aromatic properties but different reactivity.
Uniqueness
1,1’-(3-Phenylallylidene)bis(1H-indole) is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with multiple biological targets. Its ability to form stable complexes with various reagents and its potential for diverse biological activities make it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
93894-33-8 |
|---|---|
Formule moléculaire |
C25H20N2 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
1-[(E)-1-indol-1-yl-3-phenylprop-2-enyl]indole |
InChI |
InChI=1S/C25H20N2/c1-2-8-20(9-3-1)14-15-25(26-18-16-21-10-4-6-12-23(21)26)27-19-17-22-11-5-7-13-24(22)27/h1-19,25H/b15-14+ |
Clé InChI |
HAUAQFOFKQFXIJ-CCEZHUSRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(N2C=CC3=CC=CC=C32)N4C=CC5=CC=CC=C54 |
SMILES canonique |
C1=CC=C(C=C1)C=CC(N2C=CC3=CC=CC=C32)N4C=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



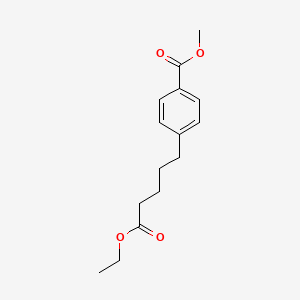
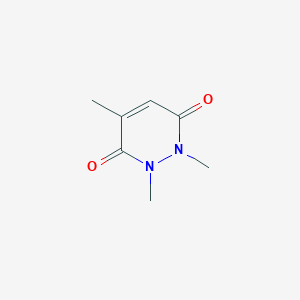
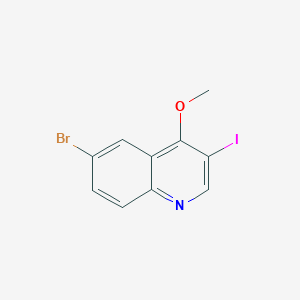
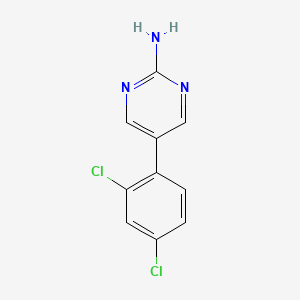
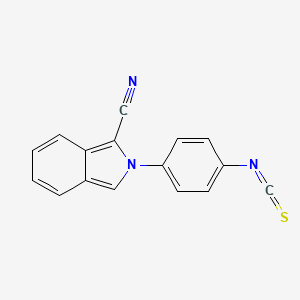
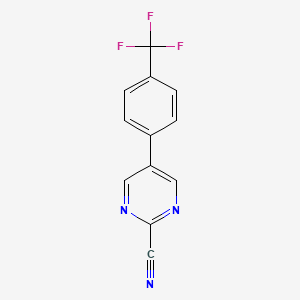


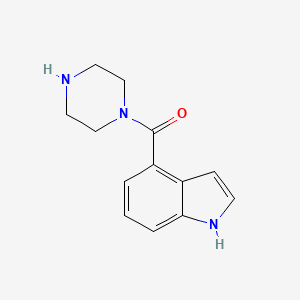
![[3-Bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane,ruthenium(2+),2,2,2-trifluoroacetate](/img/structure/B13103148.png)

![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-6-ol](/img/structure/B13103163.png)
